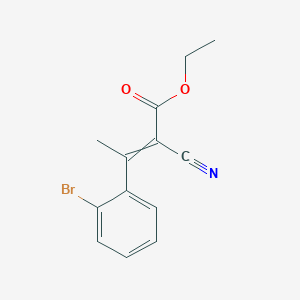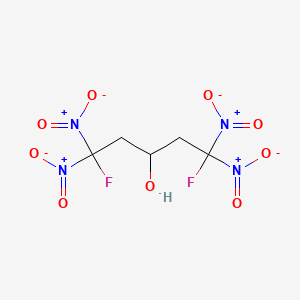
1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol is a fluoronitroalcohol compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of fluorine and nitro groups, which contribute to its reactivity and stability.
Preparation Methods
1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol can be synthesized through the reduction of 1,5-difluoro-1,1,5,5-tetranitropentan-3-one using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3 etherate) . This method involves the following steps:
- Dissolving 1,5-difluoro-1,1,5,5-tetranitropentan-3-one in an appropriate solvent.
- Adding NaBH4 to the solution.
- Introducing BF3 etherate to facilitate the reduction reaction.
- Isolating and purifying the resulting this compound.
Chemical Reactions Analysis
1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Substitution: The fluorine and nitro groups can be substituted with other functional groups under specific conditions.
Oxidation: The compound can be oxidized to form higher oxidation state products.
Common reagents used in these reactions include NaBH4 for reduction and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluoronitro compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-difluoro-1,1,5,5-tetranitropentan-3-ol involves its interaction with molecular targets through its fluorine and nitro groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The exact molecular targets and pathways are still under investigation, but the compound’s reactivity is primarily attributed to its functional groups.
Comparison with Similar Compounds
1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol can be compared with other fluoronitroalcohols, such as:
1,5-Difluoro-3-oxa-1,1,5,5-tetranitropentane: Similar in structure but contains an oxygen atom, which alters its chemical properties and reactivity.
1,1,5,5-Tetranitropentane-3-nitronic acids: These compounds have different functional groups, leading to distinct chemical behaviors.
The uniqueness of this compound lies in its specific combination of fluorine and nitro groups, which confer unique reactivity and stability compared to other similar compounds.
Properties
CAS No. |
105660-19-3 |
|---|---|
Molecular Formula |
C5H6F2N4O9 |
Molecular Weight |
304.12 g/mol |
IUPAC Name |
1,5-difluoro-1,1,5,5-tetranitropentan-3-ol |
InChI |
InChI=1S/C5H6F2N4O9/c6-4(8(13)14,9(15)16)1-3(12)2-5(7,10(17)18)11(19)20/h3,12H,1-2H2 |
InChI Key |
HZIYENRFCVPREX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC([N+](=O)[O-])([N+](=O)[O-])F)O)C([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


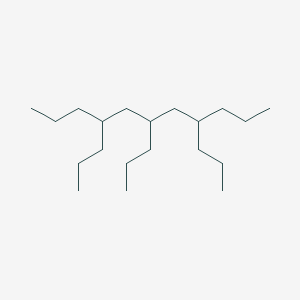
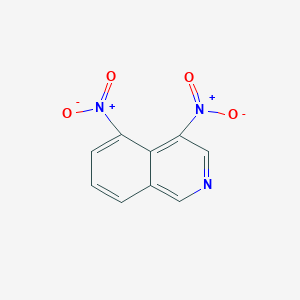
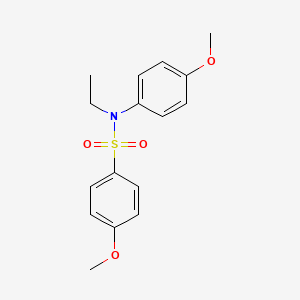
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)
![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
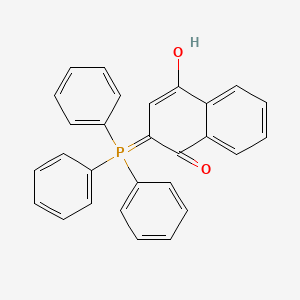
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
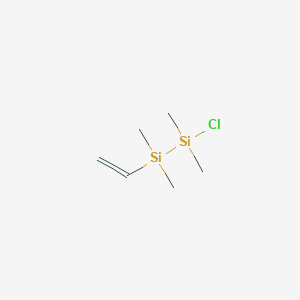
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
